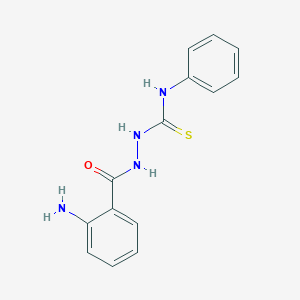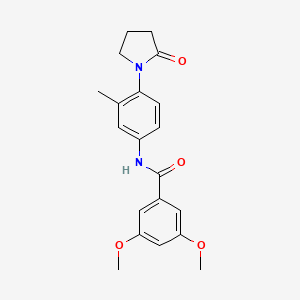
2-(2-aminobenzoyl)-N-phenyl-1-hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminobenzoyl)-N-phenyl-1-hydrazinecarbothioamide, often abbreviated as ABPH, is a hydrazinecarbothioamide compound that is used in a variety of scientific research applications. This compound is a derivative of hydrazine, which is a type of organic compound that is commonly used in chemical synthesis. ABPH has been used in a variety of scientific research applications, such as drug discovery and development, chemical synthesis, and biochemistry. The purpose of
Wissenschaftliche Forschungsanwendungen
Spectral Interpretation and Biological Evaluation
This compound has been used in studies to reveal the contributions of Density Functional Theory (DFT) to the spectral interpretation for an amino benzoyl thiourea derivative . The molecule exhibits several intramolecular hydrogen bonds influencing proton assignment . In terms of biological evaluation, the lead molecule was evaluated as a novel VEGFR-2 inhibitor for treating breast cancer .
Synthesis and Characterization
The compound is synthesized via ring opening nucleophilic substitution reaction . Various spectroscopic techniques, including UV-Vis, FT-IR, and NMR spectroscopy, are used to fully characterize the synthesized thiourea derivative .
Theoretical Studies
A comprehensive theoretical study was conducted utilizing DFT and the B3LYP functional along with 6-311++G (d,p) basis sets to justify the experimental results . The reactivity of different sites is precisely assigned by implementing the molecular electrostatic potential map analysis and the Fukui functions .
Non-linear Optical (NLO) Properties
DFT calculations were employed for frontier molecular orbitals (FMOs) analysis, non-linear optical (NLO) properties, and calculated thermodynamic functions .
Corrosion Inhibition
The compound has been assessed as a corrosion inhibitor for mild steel (MS) in 0.5 M H2SO4 . Various electrochemical techniques, such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP), have been used to evaluate inhibition efficiency .
Surface Characterization
SEM, EDX, AFM, and contact angle measurements were used as a topological surface characterization technique that confirmed the formation of a protective layer over the MS surface .
7. Molecular Dynamics and Monte Carlo Simulations Molecular dynamics (MD) simulations were used to find interaction energy in different media . The adsorption affinity of the MS surface for different concentrations of the compound was verified via Monte Carlo (MC) simulations .
Drug-likeness Calculations
Molecular docking properties and drug-likeness calculations were implemented according to Lipinski’s five principles .
These are just a few of the many potential applications of this compound in scientific research. It’s a versatile building block for functional compounds with tailored properties and applications .
Wirkmechanismus
Target of Action
The primary target of 2-amino-N-[(phenylcarbamothioyl)amino]benzamide, also known as 1-[(2-aminobenzoyl)amino]-3-phenylthiourea or 2-(2-aminobenzoyl)-N-phenyl-1-hydrazinecarbothioamide, is VEGFR-2 . VEGFR-2 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the process of new blood vessel formation. Inhibition of VEGFR-2 can help control the growth and spread of cancer cells.
Mode of Action
The compound interacts with its target, VEGFR-2, by binding to it and inhibiting its activity . This inhibition prevents the activation of the VEGF pathway, thereby reducing angiogenesis and potentially slowing the growth and spread of cancer cells.
Biochemical Pathways
The compound affects the VEGF pathway, which is involved in angiogenesis . By inhibiting VEGFR-2, the compound disrupts this pathway, leading to a decrease in the formation of new blood vessels. This can limit the supply of oxygen and nutrients to cancer cells, hindering their growth and proliferation.
Result of Action
The inhibition of VEGFR-2 by the compound leads to a reduction in angiogenesis . This can result in a decrease in the growth and spread of cancer cells, as they are deprived of the necessary oxygen and nutrients supplied by the blood vessels. In terms of biological evaluation, the compound has been evaluated as a novel VEGFR-2 inhibitor for treating breast cancer .
Eigenschaften
IUPAC Name |
1-[(2-aminobenzoyl)amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c15-12-9-5-4-8-11(12)13(19)17-18-14(20)16-10-6-2-1-3-7-10/h1-9H,15H2,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUYVRMEZZYCCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminobenzoyl)-N-phenyl-1-hydrazinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2425306.png)

![1-(2,4-Dichlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2425310.png)
![N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2425311.png)
![6-(3,4-Dimethylphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2425313.png)
![2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2425314.png)

![2-cyclopropyl-5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2425317.png)
![N-([2,3'-bipyridin]-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2425318.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2425319.png)


![6-Formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2425327.png)
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate](/img/structure/B2425328.png)